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Compound of Interest

Compound Name: SF2312

Cat. No.: B15614203

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanism of enolase inhibition by SF2312,
a potent natural phosphonate antibiotic.[1][2] SF2312 has emerged as a significant tool
compound for studying glycolysis and a potential therapeutic agent, particularly in the context
of cancers with specific metabolic vulnerabilities.[3][4][5] This document provides a
comprehensive overview of its inhibitory action, supported by quantitative data, detailed
experimental protocols, and visual representations of the underlying molecular interactions and
pathways.

Executive Summary

SF2312 is a highly potent, low nanomolar inhibitor of the glycolytic enzyme enolase.[3][4] It
acts as a transition state analogue, exhibiting a mixed competitive and non-competitive
inhibition kinetic profile.[1] Structural studies have revealed that the (3S,5S)-enantiomer of
SF2312 is the active form, binding with high affinity to the active site of enolase 2 (ENOZ2).[6][7]
[8] Inhibition of enolase by SF2312 |eads to the accumulation of the upstream metabolite 3-
phosphoglycerate (3-PGA) and depletion of the downstream product phosphoenolpyruvate
(PEP), thereby disrupting glycolysis and cellular energy metabolism.[1] This targeted action has
shown selective toxicity towards cancer cells that are heavily reliant on glycolysis, particularly
those with deletions in the ENO1 gene.[1][2][9]

Quantitative Inhibition Data
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The inhibitory potency of SF2312 against various enolase isoforms and in different cellular
contexts has been extensively quantified. The following tables summarize the key inhibition
constants (IC50) and other relevant quantitative data.
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Enzyme/Cell -
_ Inhibitor IC50 (nM) Notes Reference
Line
Human )
_ In vitro enzyme
Recombinant SF2312 37.9 [2]
assay
ENO1
Human )
) In vitro enzyme
Recombinant SF2312 42.5 [2]
assay
ENO2
D423 cell line
lysate Depending on
] SF2312 ~10-50 [1]
(overexpressing the source
ENO1)
D423 cell line
lysate Depending on
] SF2312 ~10-50 [1]
(overexpressing the source
ENO2)
D423 ENO1- . .
) Cell proliferation
deleted glioma SF2312 Low puM range [1][2]
assay (2 weeks)
cells
D423 ENO1- ) )
) Cell proliferation
rescued glioma SF2312 > 200 pM [11[2]

cells

assay (2 weeks)

E. coli cell lysate

Racemic SF2312

Equiponent to

In vitro enzyme

[6]

MethylSF2312 assay
) Racemic Equiponent to In vitro enzyme
E. coli cell lysate [6]
MethylSF2312 SF2312 assay
Up to 2000-fold
Isolated Enzyme  (3S)-
more potent than  [6]
Assay MethylSF2312
(BR)
Up to 2000-fold
Isolated Enzyme  (3R)-
less potent than [6]
Assay MethylSF2312
(3S)
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Trypanosoma ]
] In vitro enzyme
brucei enolase deoxy-SF2312 600 £ 230 [10]
assay
(TbENO)
Trypanosoma ]
) In vitro enzyme
brucei enolase HEX 2100 £ 1100 [10]
assay
(TBENO)

Mechanism of Action: A Molecular Perspective

SF2312 functions as a transition state analogue, mimicking the high-energy intermediate
formed during the conversion of 2-PGA to PEP by enolase.[7][11] This mimicry allows it to bind
with high affinity to the enzyme's active site, effectively blocking substrate access and catalysis.

Binding Interactions and Stereospecificity

X-ray co-crystal structures of human ENO2 in complex with SF2312 have elucidated the
precise molecular interactions responsible for its potent inhibition.[6] These studies have
unequivocally demonstrated that only the (3S,5S)-enantiomer of SF2312 occupies the active
site.[6][7][8] The key interactions involve:

e Phosphonate Moiety: The phosphonate group of SF2312 chelates the essential magnesium
ions in the active site, mimicking the binding of the phosphate group of the natural substrate,
2-PGA.

» Hydroxamate Group: The hydroxamate functionality is crucial for tight binding and is believed
to interact with key amino acid residues in the active site.[11]

e Pyrrolidinone Ring: The cyclic structure of SF2312 pre-organizes the key binding motifs into
a conformation that is highly complementary to the enolase active site, a feature that was
predicted to increase binding affinity compared to the linear inhibitor
phosphonoacetohydroxamate (PhAH).[1][3][4][5]

The following diagram illustrates the proposed binding of SF2312 within the enolase active site.
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SF2312 binding within the enolase active site.

Kinetic Profile

SF2312 exhibits a mixed competitive and non-competitive inhibition pattern against enolase.[1]
This suggests that SF2312 can bind to both the free enzyme and the enzyme-substrate
complex, albeit with different affinities. The competitive component arises from its direct binding
to the active site, occluding the substrate. The non-competitive aspect may be due to binding to
a site that affects the catalytic efficiency of the enzyme without directly preventing substrate
binding.

Impact on Glycolysis and Cellular Metabolism

The inhibition of enolase by SF2312 has a direct and measurable impact on the glycolytic
pathway. By blocking the conversion of 2-PGA to PEP, SF2312 treatment leads to a significant
increase in the intracellular ratio of 3-PGA to PEP.[1] This metabolic bottleneck disrupts the
downstream production of pyruvate and ATP, forcing cells that are highly dependent on
glycolysis to undergo metabolic crisis and, ultimately, apoptosis.[1]
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The following diagram illustrates the position of enolase in the glycolytic pathway and the effect
of SF2312 inhibition.
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SF2312 inhibits enolase, disrupting glycolysis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for
characterizing the inhibition of enolase by SF2312.

In Vitro Enolase Inhibition Assay (NADH-Linked Assay)

This indirect assay measures enolase activity by coupling the production of PEP to the
consumption of NADH, which can be monitored by a decrease in fluorescence.

Principle: Enolase converts 2-PGA to PEP. Pyruvate kinase (PK) then converts PEP and ADP
to pyruvate and ATP. Lactate dehydrogenase (LDH) subsequently reduces pyruvate to lactate,
oxidizing NADH to NAD™ in the process. The rate of NADH consumption is proportional to the
enolase activity.

Materials:

Purified recombinant human ENO1 or ENOZ2, or cell lysates containing enolase.
e SF2312 (or other inhibitors).

o Assay Buffer: (e.g., 50 mM Tris-HCI pH 7.5, 150 mM KCI, 10 mM MgClz).

e 2-Phosphoglycerate (2-PGA) substrate.

e Adenosine diphosphate (ADP).

e NADH.

e Pyruvate kinase (PK).

o Lactate dehydrogenase (LDH).

» 96-well black microplate.
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o Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm).

Procedure:

e Prepare a master mix containing assay buffer, ADP, NADH, PK, and LDH.

o Add the enolase source (purified enzyme or cell lysate) to the wells of the microplate.

e Add varying concentrations of SF2312 to the wells and incubate for a pre-determined time
(e.g., 15 minutes) at room temperature to allow for inhibitor binding.

« Initiate the reaction by adding the 2-PGA substrate.

e Immediately begin monitoring the decrease in NADH fluorescence over time using a plate
reader.

o Calculate the initial reaction velocity (rate of fluorescence decrease) for each inhibitor
concentration.

* Normalize the velocities to a vehicle control (no inhibitor) and plot the percentage of
inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
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Workflow for the NADH-linked enolase inhibition assay.
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Direct PEP Detection Assay

This assay directly measures the formation of PEP by monitoring the increase in absorbance at
240 nm.

Principle: PEP has a distinct absorbance maximum at 240 nm, whereas the substrate 2-PGA
does not. The rate of increase in absorbance at 240 nm is directly proportional to enolase
activity.

Materials:
o Purified recombinant human ENO1 or ENO2.

SF2312.

Assay Buffer: (e.g., 50 mM Tris-HCI pH 7.5, 150 mM KCI, 10 mM MgClz).

2-PGA substrate.

UV-transparent 96-well plate or cuvettes.

UV-Vis spectrophotometer.

Procedure:

Add the assay buffer and purified enolase to the wells or cuvettes.

Add varying concentrations of SF2312 and incubate.

Initiate the reaction by adding 2-PGA.

Immediately monitor the increase in absorbance at 240 nm over time.

Calculate the initial reaction velocity (rate of absorbance increase).

Determine the IC50 value as described for the NADH-linked assay.

Cell-Based Proliferation and Apoptosis Assays
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These assays assess the cytotoxic and cytostatic effects of SF2312 on cancer cells.
Materials:

e Cancer cell lines (e.g., D423 ENO1-deleted and ENO1-rescued).

o Cell culture medium and supplements.

e SF2312.

¢ Reagents for quantifying cell number (e.g., Hoechst 33342 for DNA staining, Crystal Violet).
o Reagents for detecting apoptosis (e.g., YO-PRO-1, Annexin V/Propidium lodide).
o Multi-well cell culture plates.

o Plate reader or fluorescence microscope.

Procedure (Proliferation):

e Seed cells in multi-well plates and allow them to adhere overnight.

o Treat the cells with a range of SF2312 concentrations.

 Incubate for an extended period (e.g., 72 hours to 2 weeks), replacing the medium with fresh
inhibitor as needed.

» At the end of the treatment period, stain the cells with a dye that quantifies cell number (e.g.,
Hoechst 33342).

o Measure the fluorescence or absorbance to determine the relative number of viable cells.

» Plot the cell viability against the inhibitor concentration to determine the Glso (concentration
for 50% growth inhibition).

Procedure (Apoptosis):

o Treat cells with SF2312 as described for the proliferation assay.
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» At various time points, stain the cells with an apoptosis-detecting reagent (e.g., YO-PRO-1,
which enters apoptotic cells).

e Quantify the number of apoptotic cells using fluorescence microscopy or flow cytometry.

Conclusion

SF2312 is a powerful and specific inhibitor of enolase, acting as a transition state analogue that
binds tightly to the enzyme's active site. Its mechanism of action is well-characterized, involving
stereospecific binding and the disruption of glycolysis. The quantitative data and detailed
experimental protocols provided in this guide serve as a valuable resource for researchers and
drug development professionals working to further understand and exploit the therapeutic
potential of enolase inhibition. The continued investigation of SF2312 and its analogues holds
promise for the development of novel therapeutics targeting metabolic vulnerabilities in cancer
and other diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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